4-Acetylthiomorpholine-3-carboxylic acid

Catalog No.
S14037433
CAS No.
229329-85-5
M.F
C7H11NO3S
M. Wt
189.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylthiomorpholine-3-carboxylic acid

CAS Number

229329-85-5

Product Name

4-Acetylthiomorpholine-3-carboxylic acid

IUPAC Name

4-acetylthiomorpholine-3-carboxylic acid

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

InChI

InChI=1S/C7H11NO3S/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

QSBPFGNQILSANR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCSCC1C(=O)O

4-Acetylthiomorpholine-3-carboxylic acid is a compound characterized by its unique structure, which includes a thiomorpholine ring and an acetyl group attached to the nitrogen atom. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research. Its molecular formula is C7H11NO3SC_7H_{11}NO_3S, and it features a carboxylic acid functional group, which is significant for its reactivity and interactions in various chemical environments.

The chemical reactivity of 4-acetylthiomorpholine-3-carboxylic acid is primarily influenced by its carboxylic acid group. This group can undergo several types of reactions, including:

  • Esterification: Reaction with alcohols to form esters, typically catalyzed by strong acids.
  • Amide Formation: Reacting with amines to form amides, often requiring activation of the carboxylic acid.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, particularly when heated or treated with specific reagents.

These reactions are crucial for synthesizing derivatives or related compounds that may exhibit enhanced biological activity or different properties.

Research indicates that 4-acetylthiomorpholine-3-carboxylic acid exhibits various biological activities. Preliminary studies suggest potential antibacterial properties, making it a candidate for further investigation in the development of antimicrobial agents. Additionally, compounds with similar structures have been shown to affect metabolic pathways in cells, possibly influencing processes such as apoptosis and cellular signaling.

The synthesis of 4-acetylthiomorpholine-3-carboxylic acid can be achieved through several methods:

  • Thiomorpholine Derivative Synthesis: Starting from thiomorpholine, the introduction of an acetyl group can be performed using acetic anhydride or acetyl chloride under controlled conditions.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved via reaction with carbon dioxide in the presence of a base.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that combine multiple steps into a single reaction vessel, increasing efficiency and yield.

These methods highlight the versatility in synthesizing this compound for various applications.

4-Acetylthiomorpholine-3-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a precursor or building block for drug synthesis, particularly in creating compounds with antibacterial properties.
  • Biochemical Research: Investigating its effects on cellular processes and metabolic pathways.
  • Agricultural Chemistry: Potential use as a biopesticide or fungicide due to its biological activity against pathogens.

Interaction studies involving 4-acetylthiomorpholine-3-carboxylic acid focus on its binding affinity and activity against various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its biological effects on cell cultures, including cytotoxicity and antimicrobial activity.
  • In vivo Studies: Assessing the compound's efficacy in animal models to determine therapeutic potential.

These studies are essential for understanding how this compound may be utilized in practical applications.

Several compounds share structural characteristics with 4-acetylthiomorpholine-3-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Thiomorpholine-3-carboxylic acidSimilar thiomorpholine ringExhibits different solubility properties
AcetylcysteineContains a thiol groupKnown for antioxidant properties
Mercaptoacetic acidSimple thiol structureUsed primarily as a reducing agent

The uniqueness of 4-acetylthiomorpholine-3-carboxylic acid lies in its specific combination of functional groups and ring structure, which may confer distinct biological activities compared to these similar compounds.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

189.04596439 g/mol

Monoisotopic Mass

189.04596439 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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